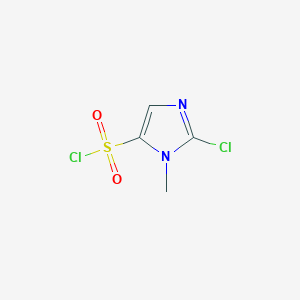

2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 1394041-92-9 . It has a molecular weight of 215.06 . This compound is used in the synthesis of various pharmaceuticals and other molecular functional materials .

Molecular Structure Analysis

The molecular formula of this compound is C4H4Cl2N2O2S . The InChI key is GIWODFAWCYMEFL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.06 . It is stable under recommended storage conditions and is incompatible with oxidizing agents .Applications De Recherche Scientifique

Catalytic Applications and Solvent Roles

3-Methyl-1-sulfonic acid imidazolium chloride and its derivatives serve as efficient, green, and reusable catalysts and solvents for the synthesis of various compounds. For instance, they have been used in the synthesis of N-sulfonyl imines via the condensation of sulfonamides with aldehydes, offering high yields and short reaction times at room temperature (Zolfigol et al., 2010). Similarly, these compounds catalyze one-pot multi-component condensation to afford 1-amidoalkyl-2-naphthols in excellent yields, demonstrating their role in facilitating complex reactions under solvent-free conditions (Zolfigol et al., 2011).

Sensitivity and Safety in Handling

The sensitivities of various imidazole-1-sulfonyl azide salts have been quantitatively determined, revealing that some salts exhibit improved properties over the hydrochloride form, making them safer to handle. This study provides crucial insights into handling and storage conditions for these reagents, potentially expanding their use in laboratory settings (Fischer et al., 2012).

Synthesis of Benzimidazoles

Sulfonic acid functionalized imidazolium salts have shown high efficiency as catalysts in the synthesis of benzimidazole derivatives at room temperature. These catalytic systems offer a green alternative for the condensation of benzene-1,2-diamine with aromatic aldehydes, highlighting the role of these compounds in promoting environmentally friendly chemical reactions (Khazaei et al., 2011).

Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride has been recognized as an efficient, inexpensive, and shelf-stable diazotransfer reagent, capable of acting as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds. Its ease of preparation and stability make it a valuable tool in synthetic organic chemistry (Goddard-Borger & Stick, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazoles, the core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation or disruption of chemical bonds .

Biochemical Pathways

Imidazoles, in general, are involved in a wide range of biochemical pathways, including those related to pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Result of Action

It’s worth noting that imidazole derivatives can cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .

Propriétés

IUPAC Name |

2-chloro-3-methylimidazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWODFAWCYMEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2750065.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)

![[4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone](/img/structure/B2750074.png)

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)